molecular formula C7H10O B3058787 2-Methylenecyclohexanone CAS No. 91862-67-8

2-Methylenecyclohexanone

Cat. No.: B3058787
CAS No.: 91862-67-8
M. Wt: 110.15 g/mol
InChI Key: VYTPDQSCOXJDJM-UHFFFAOYSA-N
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Description

2-Methylenecyclohexanone is an organic compound with the molecular formula C7H10O. It is a derivative of cyclohexanone, characterized by the presence of a methylene group (CH2) at the 2-position of the cyclohexanone ring. This compound is a slightly yellow liquid and is known for its reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylenecyclohexanone can be synthesized through several methods. One common method involves the reaction of 2-methylcyclohexanone with sulfuryl chloride, followed by a reaction with collidine. This process results in the formation of 2-methyl-2-cyclohexenone, which can then be converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylenecyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylenecyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylenecyclohexanone involves its reactivity with various reagents. For example, in acid-catalyzed dehydration reactions, the compound forms an oxonium ion, which then undergoes elimination to form alkenes. The molecular targets and pathways involved include the formation of carbocations and subsequent rearrangements .

Comparison with Similar Compounds

Uniqueness: 2-Methylenecyclohexanone is unique due to the presence of the methylene group, which imparts distinct reactivity compared to its methyl-substituted counterparts. This makes it particularly useful in specific organic synthesis applications where such reactivity is desired .

Properties

IUPAC Name

2-methylidenecyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTPDQSCOXJDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467139
Record name Cyclohexanone, methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91862-67-8
Record name Cyclohexanone, methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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